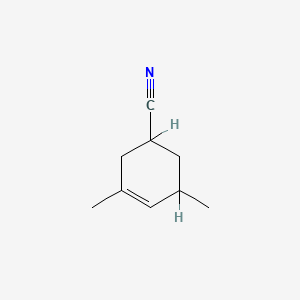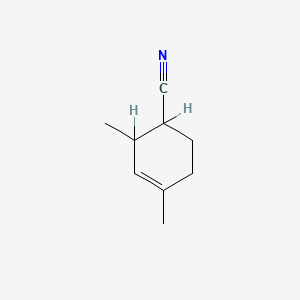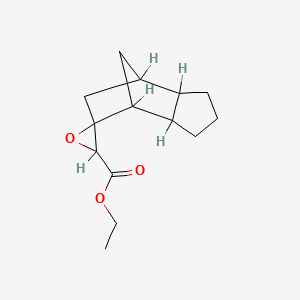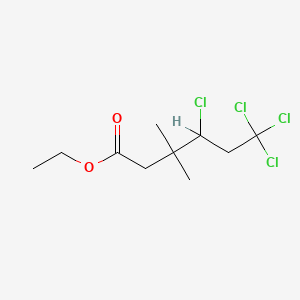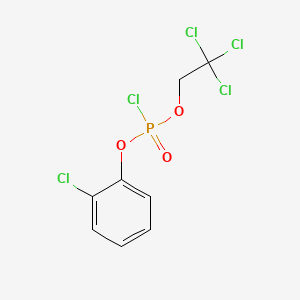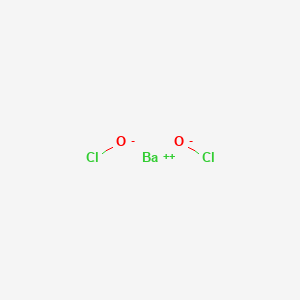
Hypochlorous acid, barium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium hypochlorite, with more than 22% available chlorine appears as a white-colored crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. May accelerate the burning of combustible materials. Prolonged exposure to heat or flames may result in an explosion.
Applications De Recherche Scientifique
Disinfection and Sterilization
Hypochlorous acid is a well-known disinfectant, used extensively for over 100 years due to its broad antimicrobial activity and rapid bactericidal action. It is effective against most microbes, including viruses and bacteria, although its efficacy can be reduced by certain factors like heavy metals, organic material, and pH levels. Its applications in healthcare include water hyperchlorination, surface cleaning, laundry disinfection, medical waste decontamination, and dental therapy. Despite the emergence of other disinfectants, hypochlorous acid continues to be widely used in hospitals (Rutala & Weber, 1997).
Environmental and Water Treatment
Hypochlorous acid plays a crucial role in water treatment and disinfection. It's used for hyperchlorination of potable water to prevent Legionella colonization and for chlorination of water distribution systems in hemodialysis centers. Additionally, it finds applications in direct surface water treatment processes like reverse osmosis, where it's used for scaling control and treatment of surface water, particularly in environments with high barium sulfate scaling risk (Bonne, Hofman, & Hoek, 2000).
Industrial Applications
In the industry, barium salts, including barium sulfate, are used in various applications, including the manufacture of glass and as a rodenticide in the form of barium carbonate. These applications, however, pose risks of barium poisoning if not managed properly (Johnson & VanTassell, 1991). Furthermore, hypochlorous acid finds use in industrial contexts for the treatment of salt baths containing cyanide and barium salts, utilizing sodium hypochlorite for oxidation processes (Zabban, 1988).
Analytical and Biochemical Research
Hypochlorous acid is studied for its reaction mechanisms, particularly its interactions with various compounds. Research includes exploring its reaction with iron(II) complexes and its role as a strong oxidant in neutrophils, contributing to tissue damage in inflammatory conditions (Folkes, Candeias, & Wardman, 1995). Additionally, hypochlorous acid's interaction with tyrosyl residues in peptides has been studied, providing insights into its role in inflammation (Domigan, Charlton, Duncan, Winterbourn, & Kettle, 1995).
Detection and Monitoring
There's ongoing research in developing chromogenic and fluorogenic chemosensors for hypochlorous acid, crucial for monitoring its levels in both environmental and biological contexts. These developments are significant for understanding HOCl’s biological and industrial importance (Yue, Huo, Yin, Escobedo, & Strongin, 2016).
Propriétés
Numéro CAS |
13477-10-6 |
|---|---|
Nom du produit |
Hypochlorous acid, barium salt |
Formule moléculaire |
BaCl2O2 |
Poids moléculaire |
240.23 g/mol |
Nom IUPAC |
barium(2+);dihypochlorite |
InChI |
InChI=1S/Ba.2ClO/c;2*1-2/q+2;2*-1 |
Clé InChI |
HPEWZLCIOKVLBZ-UHFFFAOYSA-N |
SMILES |
[O-]Cl.[O-]Cl.[Ba+2] |
SMILES canonique |
[O-]Cl.[O-]Cl.[Ba+2] |
Autres numéros CAS |
13477-10-6 |
Description physique |
Barium hypochlorite, with more than 22% available chlorine appears as a white-colored crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. May accelerate the burning of combustible materials. Prolonged exposure to heat or flames may result in an explosion. |
Pictogrammes |
Oxidizer; Irritant; Health Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



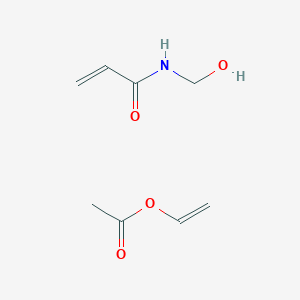
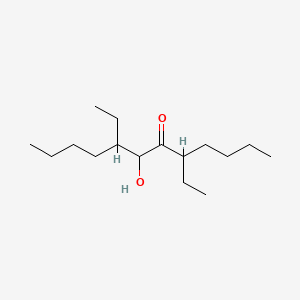
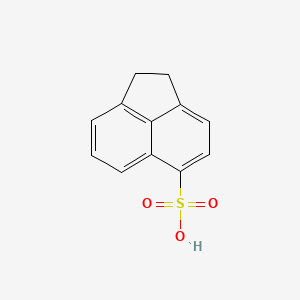
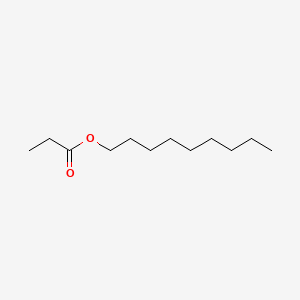
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)amino]-4-methoxyphenyl]-](/img/structure/B1619458.png)
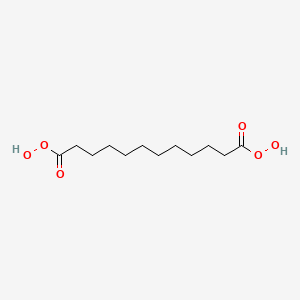
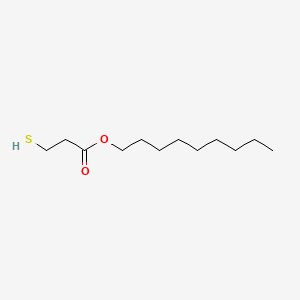
![Nonanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B1619462.png)
![Ethanaminium, N,N-dimethyl-2-[(1-oxooctadecyl)oxy]-N-[2-[(1-oxooctadecyl)oxy]ethyl]-, chloride](/img/structure/B1619464.png)
